molecular formula C8H5ClF2O2 B2674427 2,4-Difluoro-3-methoxybenzoyl chloride CAS No. 221221-11-0

2,4-Difluoro-3-methoxybenzoyl chloride

Cat. No.: B2674427
CAS No.: 221221-11-0
M. Wt: 206.57
InChI Key: MCYMWQNLWOAEMH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 and is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF2O2/c1-13-7-5 (10)3-2-4 (6 (7)11)8 (9)12/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3 . Its boiling point is 238.7±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.6±3.0 kJ/mol . The flash point is 101.6±15.1 °C . The index of refraction is 1.494 .

Scientific Research Applications

Electrochemical Analysis

A study on the electrochemistry of ionic liquids identified impurities such as chloride in their composition. The presence of chloride and methods to eliminate it are vital for ensuring the purity and effectiveness of various chemical reactions, including those involving 2,4-Difluoro-3-methoxybenzoyl chloride (Li & Johnson, 2003).

Solvolysis Reactions

Research on the solvolysis of various benzoyl chlorides, including methoxybenzoyl chlorides, reveals insights into reaction rates and mechanisms. Such studies are crucial in understanding how this compound might behave in similar solvolysis reactions (Park & Kevill, 2011).

Kinetic Studies in Microemulsions

The solvolysis of benzoyl halides, including methoxybenzoyl chlorides, in microemulsions provides essential data on the kinetics and reaction pathways, which could be relevant for understanding reactions involving this compound (Fernández et al., 2003).

Derivatization in Chromatography

Studies on fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, including methoxybenzoyl chlorides, have applications in chromatography. This knowledge aids in the development of detection and analysis techniques that could involve this compound (Tsuruta & Kohashi, 1987).

Influence of Substituents in Solvolyses

Research on the solvolyses of dichlorobenzoyl chlorides and their reaction kinetics offers insights into how substituents affect reactions, providing a framework for understanding the behavior of this compound in similar conditions (Park & Kevill, 2012).

Synthesis and Characterization of Compounds

Studies on the synthesis and characterization of compounds like 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, involving methoxybenzoyl chlorides, provide valuable information on the synthesis pathways and properties of related compounds, including this compound (Yüksek et al., 2008).

Domino Friedel-Crafts Acylation/Annulation

A study on the synthesis of chromen-4-one derivatives via Friedel-Crafts acylation/annulation using methoxybenzoyl chlorides provides insights into the potential chemical reactions and applications for this compound (Bam & Chalifoux, 2018).

Structural Characterization of Isoniazid Derivatives

Research on the structure of isoniazid derivatives, such as 2,4-difluoro-N'-isonicotinoylbenzohydrazide, can help in understanding the structural aspects and potential applications of similar compounds like this compound (Silva et al., 2006).

Safety and Hazards

2,4-Difluoro-3-methoxybenzoyl chloride is considered hazardous . It may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,4-difluoro-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYMWQNLWOAEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,4-difluoro-3-methoxybenzoic acid (2.1 g, 11.1 mmol), thionyl chloride (5 mL), and ethyl acetate (30 mL) is refluxed for 4 h. All volatiles are removed in vacuo, and the remaining residue is used directly in the next synthetic step.
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